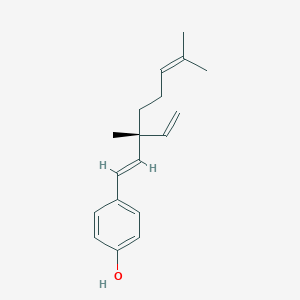
(R)-Bakuchiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Bakuchiol is a natural meroterpene phenol found in the seeds and leaves of the Psoralea corylifolia plant. It has gained significant attention in recent years due to its potential therapeutic properties, particularly in skincare and anti-aging products. Unlike retinol, which can cause irritation, ®-Bakuchiol is known for its gentler effects on the skin while providing similar benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Bakuchiol involves several steps, starting from the extraction of the compound from Psoralea corylifolia. The synthetic route typically includes:
Extraction: The seeds and leaves are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate ®-Bakuchiol.
Synthesis: Chemical synthesis can also be employed, involving the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of ®-Bakuchiol often involves large-scale extraction and purification processes. The use of supercritical fluid extraction (SFE) has been explored to enhance yield and purity. This method utilizes supercritical CO2 as a solvent, which is both efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: ®-Bakuchiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert ®-Bakuchiol to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of ®-Bakuchiol, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its antimicrobial and antioxidant properties.
Medicine: ®-Bakuchiol is being explored for its anti-inflammatory and anticancer activities.
Industry: It is widely used in the cosmetic industry, particularly in anti-aging and skin-repair formulations.
Mechanism of Action
The mechanism of action of ®-Bakuchiol involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: ®-Bakuchiol inhibits the production of pro-inflammatory cytokines.
Antimicrobial Action: It disrupts the cell membrane of bacteria, leading to cell death.
Skin Benefits: It promotes collagen synthesis and reduces the appearance of fine lines and wrinkles.
Comparison with Similar Compounds
Retinol: Both ®-Bakuchiol and retinol are used in skincare for their anti-aging properties. ®-Bakuchiol is gentler on the skin.
Tocopherol (Vitamin E): Like ®-Bakuchiol, tocopherol has antioxidant properties but differs in its chemical structure and specific applications.
Curcumin: Both compounds have anti-inflammatory and antioxidant effects, but curcumin is derived from turmeric and has different molecular targets.
Uniqueness: ®-Bakuchiol stands out due to its ability to provide retinol-like benefits without the associated irritation. Its natural origin and broad spectrum of biological activities make it a versatile compound in various applications.
Properties
Molecular Formula |
C18H24O |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-[(1E,3R)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m0/s1 |
InChI Key |
LFYJSSARVMHQJB-SZEUEKNRSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


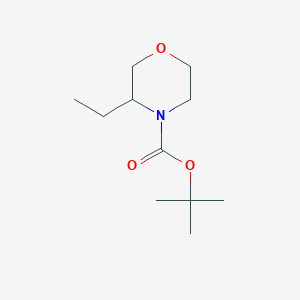
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
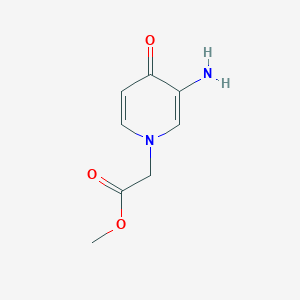
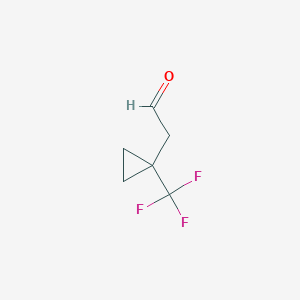



![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
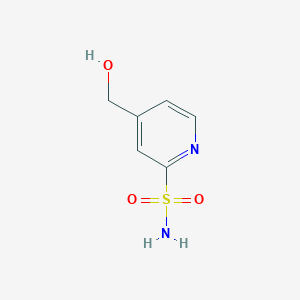
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
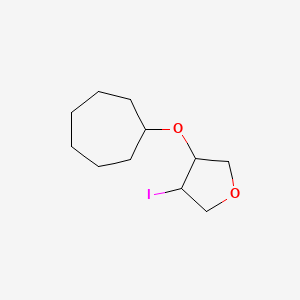
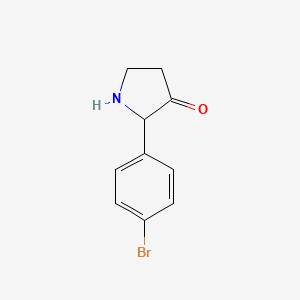
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
